molecular formula C11H11FN2O4S2 B2575923 methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate CAS No. 899966-45-1

methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate

Cat. No.: B2575923
CAS No.: 899966-45-1
M. Wt: 318.34
InChI Key: PLMITPNIOXBEIP-UHFFFAOYSA-N
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Description

Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate (CAS: 886957-09-1) is a fluorinated thiadiazine derivative featuring a thioether-linked propanoate group. Safety protocols for handling this compound emphasize avoiding heat and ignition sources, with specific precautions for storage and usage .

Properties

IUPAC Name

methyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4S2/c1-6(10(15)18-2)19-11-13-8-4-3-7(12)5-9(8)20(16,17)14-11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMITPNIOXBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channels and AMPA receptors . These interactions are essential for its pharmacological effects, such as modulation of insulin release and neurotransmission. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows it to fit into specific binding sites on the enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can lead to changes in cellular energy status and insulin secretion in pancreatic cells . Additionally, its effects on AMPA receptors can influence neuronal signaling and plasticity, impacting learning and memory processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its binding to KATP channels inhibits insulin release, while its interaction with AMPA receptors modulates synaptic transmission . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antihypertensive or antidiabetic actions . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O3S2C_{17}H_{14}FN_3O_3S_2, with a molecular weight of approximately 391.4 g/mol. The compound includes a benzo[e][1,2,4]thiadiazine ring system that contributes to its biological activity through various interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazine derivatives. For instance, compounds incorporating similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression or metabolic pathways.
  • Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Mitochondrial Pathway Modulation : Interaction with mitochondrial proteins such as Bax and Bcl-2 has been observed in related compounds .

Study 1: Antiproliferative Effects

In a comparative study of thiadiazine derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer signaling pathways. This binding affinity correlates with the observed biological activities and supports further investigation into its use as an anticancer agent .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (µM) Reference
Anticancer ActivityHepG22.38
Anticancer ActivityHCT1161.54
Anticancer ActivityMCF74.52

Scientific Research Applications

Structural Characteristics

The compound features a benzo[e][1,2,4]thiadiazine core with a fluorine atom and a thioether linkage to a propanoate group. Its molecular formula is C11H11FN2O4S2C_{11}H_{11}FN_{2}O_{4}S_{2}, with a molecular weight of approximately 318.34 g/mol. The presence of the thiadiazine ring contributes to its unique chemical properties and biological activities.

Biological Activities

Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds containing thiadiazine rings have demonstrated antimicrobial effects against various pathogens. The unique structure may enhance their interaction with microbial targets.
  • Anticonvulsant Activity : Some derivatives related to this compound have shown potential anticonvulsant properties in animal models. This suggests that this compound may also possess similar effects .

Potential Therapeutic Uses

Given its structural attributes and biological activities, this compound has potential applications in:

Therapeutic Area Potential Application
Infectious Diseases Development of new antimicrobial agents
Neurological Disorders Treatment for epilepsy or seizure disorders
Cancer Research Investigation as a chemotherapeutic agent due to its unique mechanisms

Chemical Reactions Analysis

Ester Hydrolysis

The methyl propanoate ester is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is common in ester-containing pharmaceuticals to modify solubility or bioavailability .

Hypothetical Reaction:

Methyl esterH2O/H+or OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Methanol}

ConditionsReagentsExpected Product
Acidic (e.g., HCl)H₂O, H⁺2-((7-Fluoro-1,1-dioxido-4H-benzo[e] thiadiazin-3-yl)thio)propanoic acid
Basic (e.g., NaOH)H₂O, OH⁻Same as above (via saponification)

Thioether Oxidation

Hypothetical Reaction:

ThioetherH2O2SulfoxideStrong oxidantSulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{Strong oxidant}} \text{Sulfone}

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 7-position on the benzo-thiadiazine ring could participate in NAS if activated by electron-withdrawing groups (e.g., sulfonyl). This might allow substitution with nucleophiles like amines or alkoxides .

Hypothetical Reaction:

7-Fluoro groupNH3/Δ7-Amino derivative+HF\text{7-Fluoro group} \xrightarrow{\text{NH}_3/\Delta} \text{7-Amino derivative} + \text{HF}

PositionActivating GroupsNucleophileProduct
C7–SO₂–, –N–Amines7-Amino-benzo-thiadiazine derivative

Thiadiazine Ring Reactivity

The 1,2,4-thiadiazine ring system is stabilized by conjugation but may undergo ring-opening under strongly acidic or reducing conditions. For example, reduction with LiAlH₄ could break the ring, forming amine or thiol intermediates .

Limitations

The provided sources lack explicit data on this compound’s reactions. The above analysis derives from:

  • Structural analogs (e.g., 7-fluoro-benzo-thiadiazinones ).

  • General heterocyclic chemistry principles (e.g., ester hydrolysis, NAS ).

  • Patent-derived insights on related PDE10a inhibitors .

Further experimental studies (e.g., kinetic assays, spectroscopic monitoring) are required to validate these hypotheses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Benzo[e][1,2,4]thiadiazine Derivatives

The target compound shares a benzo[e][1,2,4]thiadiazine core with sulfone and fluoro substituents. In contrast, European Patent SPECIFICATION () describes isoxazolo-benzo[1,2-e][1,2,4]thiadiazine derivatives, where the core is fused with an isoxazole ring. These compounds exhibit antiviral or anticancer properties, suggesting that heterocyclic fusion patterns significantly alter bioactivity .

Benzo[b]thiophen Derivatives

Compounds like 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) () feature a benzo[b]thiophen core with piperazine and nitroaryl substituents.

Thioether-Linked Substituents

The thioether linkage in the target compound is structurally analogous to 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (). Both compounds utilize sulfur bridges to connect aromatic and aliphatic moieties. However, the oxadiazole-containing derivatives in are optimized for anticancer applications, highlighting the role of auxiliary heterocycles (e.g., oxadiazole) in target specificity .

Substituent Effects

  • Fluoro vs. Nitro Groups : The 7-fluoro group in the target compound may enhance bioavailability compared to nitro-substituted analogs (e.g., 7f in ), as fluorine is a common bioisostere for hydrogen or hydroxyl groups.
  • Sulfone vs. Sulfonamide : The 1,1-dioxido (sulfone) group in the target compound differs from sulfonamide-based herbicides like metsulfuron methyl ester (), which inhibit plant acetolactate synthase. This underscores the importance of core structure in determining agricultural vs. pharmaceutical applications .

Melting Points and Stability

  • Target Compound : Stability data emphasize heat sensitivity, requiring storage below 25°C .
  • Analogous Compounds : 7f () has a melting point of 138–141°C, while 8a melts at 148–149°C. Fluorinated derivatives typically exhibit lower melting points than nitro-substituted analogs due to reduced crystallinity .

Pharmaceutical Potential

Compounds in and with thioether linkages and oxadiazole/isoxazole substituents are patented for anticancer and antiviral applications. The target compound’s sulfone group may enhance solubility, making it a candidate for oral bioavailability studies .

Agricultural Chemistry

In contrast, metsulfuron methyl ester () is a sulfonylurea herbicide targeting plant enzymes. The target compound’s benzo[e]thiadiazine core lacks the triazine moiety critical for herbicidal activity, limiting its agricultural utility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Application Reference
Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate Benzo[e][1,2,4]thiadiazine 7-F, thio-propanoate Not reported Under investigation
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzo[b]thiophen 4-Nitrophenylpiperazine 138–141 Research compound
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide Oxadiazole, nitrophenyl Not reported Anticancer
Metsulfuron methyl ester Triazine Sulfonylurea, methoxy Not reported Herbicide

Research Implications and Limitations

The absence of explicit data on the propanoate variant in the evidence necessitates extrapolation from acetate analogs. Further studies should explore the pharmacokinetic impact of the propanoate group versus acetate and assess bioactivity in disease models relevant to thiadiazine derivatives.

Q & A

Basic Research Questions

Q. How can the synthetic route for methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate be optimized for reproducibility in academic settings?

  • Methodological Answer : Begin with a literature review to identify existing synthetic pathways for structurally similar thiadiazine derivatives. Use retrosynthetic analysis to break down the compound into feasible intermediates (e.g., fluorinated benzothiadiazine core and propanoate side chain). Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For example, thioether formation between the thiadiazine sulfur and propanoate moiety may require controlled anhydrous conditions to avoid hydrolysis. Purification via column chromatography or recrystallization should be validated using TLC and NMR to confirm reproducibility .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve structural features like the fluorinated aromatic ring and thioether linkage. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify melting point consistency. X-ray crystallography, if feasible, provides definitive structural elucidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines for handling fluorinated and sulfur-containing compounds. Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Storage should adhere to P210 guidelines (away from ignition sources), and waste disposal must comply with institutional protocols for sulfonic acid derivatives .

Advanced Research Questions

Q. How does the thiadiazine ring’s electronic configuration influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map the electron density distribution on the thiadiazine ring, focusing on the sulfur and fluorine atoms. Experimentally, compare reaction rates with nucleophiles (e.g., amines, thiols) under varying pH conditions. Use Hammett plots to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with activation energies. Spectroscopic monitoring (e.g., in situ IR) can track intermediate formation during substitution .

Q. What in silico models are suitable for predicting the environmental fate and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation potential and bioaccumulation factors. Molecular docking simulations can predict interactions with biological targets (e.g., enzymes in aquatic organisms). Validate predictions with experimental data from OECD 301F (ready biodegradability) and Daphnia magna acute toxicity assays. Environmental persistence studies should monitor hydrolysis rates under simulated sunlight (UV-Vis) and varying pH .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell line specificity, incubation time) or impurities in test samples. Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What pharmacological mechanisms underlie the compound’s potential therapeutic applications?

  • Methodological Answer : Investigate target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to receptors like GABA-A or ion channels. In vitro models (e.g., HEK293 cells expressing target proteins) can assess functional modulation. Pair these with transcriptomic profiling (RNA-seq) to identify downstream signaling pathways. Cross-reference findings with structural analogs (e.g., phenothiazine derivatives) to infer mechanism of action .

Key Methodological Considerations

  • Theoretical Frameworks : Ground experimental design in established theories, such as frontier molecular orbital (FMO) theory for reactivity studies or the Hansch model for structure-activity relationships .
  • Data Validation : Use triplicate measurements and independent replication to ensure robustness. For structural studies, compare crystallographic data with computational models (e.g., Cambridge Structural Database) .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational toxicology and pharmacology to address multifaceted research questions .

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